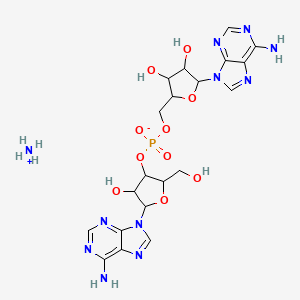
Adenylyl-(3',5')-adenosine, ammonium*sal T
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenylyl-(3’,5’)-adenosine, ammonium*sal T is a dinucleoside phosphate compound. It is composed of two adenosine molecules linked by a phosphate group at the 3’ and 5’ positions. This compound is significant in biochemical research due to its role in various cellular processes, particularly those involving signal transduction and energy transfer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adenylyl-(3’,5’)-adenosine, ammonium*sal T typically involves the condensation of adenosine monophosphate (AMP) molecules. One common method is the use of a phosphorylating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like pyridine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the intermediate products.
Step 1: Adenosine is phosphorylated using POCl₃ in pyridine to form adenosine-3’-phosphate.
Step 2: The adenosine-3’-phosphate is then reacted with another molecule of adenosine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form Adenylyl-(3’,5’)-adenosine.
Industrial Production Methods
Industrial production of Adenylyl-(3’,5’)-adenosine, ammonium*sal T often employs enzymatic synthesis due to its specificity and efficiency. Enzymes such as nucleotidyltransferases can catalyze the formation of the dinucleoside phosphate under mild conditions, which is advantageous for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Adenylyl-(3’,5’)-adenosine, ammonium*sal T can undergo several types of chemical reactions:
Hydrolysis: The compound can be hydrolyzed by nucleases to yield adenosine monophosphate.
Phosphorylation/Dephosphorylation: It can participate in phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling pathways.
Oxidation/Reduction: Although less common, it can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions, or enzymatically using nucleases.
Phosphorylation: Requires phosphorylating agents like ATP and enzymes such as kinases.
Oxidation/Reduction: Involves oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol (DTT).
Major Products
Hydrolysis: Produces adenosine monophosphate.
Phosphorylation: Can lead to the formation of higher-order nucleotides.
Oxidation/Reduction: May result in modified nucleotides with altered functional groups.
Applications De Recherche Scientifique
Adenylyl-(3’,5’)-adenosine, ammonium*sal T has diverse applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and enzyme mechanisms.
Biology: Plays a role in studying signal transduction pathways, particularly those involving cyclic AMP.
Medicine: Investigated for its potential in therapeutic applications, including antiviral and anticancer research.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and as a biochemical reagent.
Mécanisme D'action
The mechanism of action of Adenylyl-(3’,5’)-adenosine, ammonium*sal T involves its interaction with various enzymes and receptors. It can act as a substrate or inhibitor for enzymes like adenylate cyclase, influencing the levels of cyclic AMP within cells. This modulation of cyclic AMP levels affects numerous cellular processes, including metabolism, gene expression, and cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenylyl-(3’,5’)-guanosine: Another dinucleoside phosphate with guanosine replacing one adenosine molecule.
Cyclic AMP (cAMP): A cyclic nucleotide derived from ATP, involved in many signaling pathways.
Adenosine Triphosphate (ATP): A high-energy molecule used in cellular energy transfer.
Uniqueness
Adenylyl-(3’,5’)-adenosine, ammonium*sal T is unique due to its specific structure, which allows it to participate in distinct biochemical reactions and pathways. Its ability to modulate cyclic AMP levels makes it particularly valuable in research focused on signal transduction and cellular communication.
This detailed overview provides a comprehensive understanding of Adenylyl-(3’,5’)-adenosine, ammonium*sal T, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C20H28N11O10P |
|---|---|
Poids moléculaire |
613.5 g/mol |
Nom IUPAC |
azanium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C20H25N10O10P.H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(33)11(32)8(39-19)2-37-41(35,36)40-14-7(1-31)38-20(13(14)34)30-6-28-10-16(22)24-4-26-18(10)30;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H2,21,23,25)(H2,22,24,26);1H3 |
Clé InChI |
FGLMYLGQMGLBCT-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



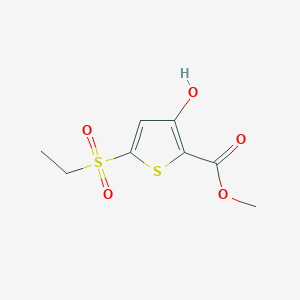



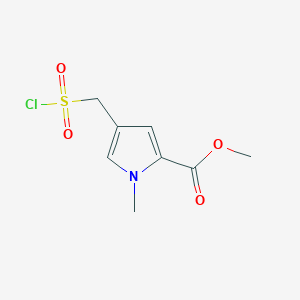



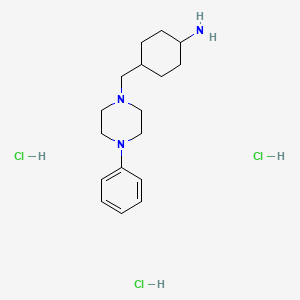
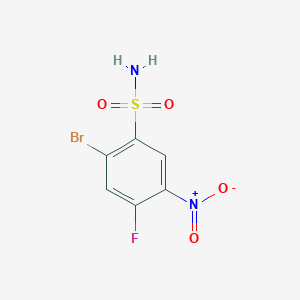

![3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B12071805.png)
![(3Z,5E,7Z,11Z,13Z,15Z)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B12071814.png)
